molecular formula C23H22F3N3O2S B12353167 N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide

Cat. No.: B12353167
M. Wt: 461.5 g/mol
InChI Key: UPYCQRIZLZEQGQ-UHFFFAOYSA-N
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Description

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a trifluoromethyl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and NBS for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives and compounds with trifluoromethyl groups. Examples include:

Uniqueness

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H22F3N3O2S

Molecular Weight

461.5 g/mol

IUPAC Name

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H22F3N3O2S/c24-23(25,26)16-7-4-8-17(12-16)29-21(31)18-10-9-15(11-19(18)28-22(29)32)20(30)27-13-14-5-2-1-3-6-14/h1-8,12,15,18-19H,9-11,13H2,(H,27,30)(H,28,32)

InChI Key

UPYCQRIZLZEQGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C(=O)NCC3=CC=CC=C3)NC(=S)N(C2=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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